

# Technical Guide: Physicochemical Characterization of N-(4-Phenyl-cyclohex-1-enyl)-formamide

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## Compound of Interest

Compound Name: *N*-(4-Phenyl-cyclohex-1-enyl)-formamide

Cat. No.: B163228

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**Abstract:** This document provides a comprehensive technical guide on the physical properties of **N-(4-Phenyl-cyclohex-1-enyl)-formamide** (CAS No. 128798-29-8). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's fundamental physicochemical characteristics. This guide outlines both known and predicted properties and furnishes detailed, field-proven experimental protocols for their empirical determination and validation. The methodologies are designed to ensure scientific rigor, reproducibility, and trustworthiness in a research and development setting.

## Compound Profile and Significance

**N-(4-Phenyl-cyclohex-1-enyl)-formamide** is a chemical entity featuring a formamide group attached to a phenyl-substituted cyclohexene ring. The presence of the amide functionality, a key feature in many biologically active molecules, coupled with the phenylcyclohexene scaffold, suggests its potential as an intermediate in synthetic chemistry or as a scaffold in drug discovery programs. Accurate characterization of its physical properties is a non-negotiable prerequisite for its application in any research or development pipeline, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.

Compound Identifiers:

- Chemical Name: **N-(4-Phenyl-cyclohex-1-enyl)-formamide**

- Synonyms: 4-phenyl-1-cyclohexen-1-ylformamide
- CAS Number: 128798-29-8[1]
- Molecular Formula: C<sub>13</sub>H<sub>15</sub>NO[1]

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Caption: 2D structure of **N-(4-Phenyl-cyclohex-1-**

**enyl)-formamide**.

## Summary of Physical Properties

The following table summarizes the available physical and chemical data for **N-(4-Phenyl-cyclohex-1-enyl)-formamide**. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides an estimation that must be confirmed empirically.

Property	Value	Data Type	Source(s)
Molecular Weight	201.27 g/mol	Calculated	
Physical Form	Off-white to light brown solid	Experimental	[2]
Boiling Point	380.5 ± 42.0 °C	Predicted	[2]
Density	1.08 ± 0.1 g/cm <sup>3</sup>	Predicted	[2]
pKa	15.50 ± 0.40	Predicted	[2]
Solubility	Soluble in dichloromethane and ethyl acetate.	Experimental	[2]

# Experimental Protocols for Physical Property Determination

The following sections detail robust, self-validating protocols for the experimental determination of the key physical properties of **N-(4-Phenyl-cyclohex-1-enyl)-formamide**. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.

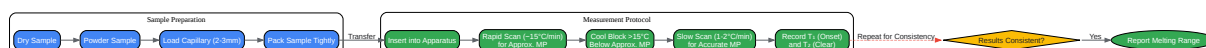
## Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. A sharp melting range (typically 0.5-1.5°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[3]

Protocol:

- **Sample Preparation:** Ensure the sample is completely dry, as residual solvent will act as an impurity.[4] Place a small amount of the finely powdered solid on a clean, dry surface.
- **Capillary Loading:** Jab the open end of a capillary tube into the sample pile. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[4] For optimal results, drop the capillary tube through a long glass tube to pack the sample tightly to a height of 2-3 mm.[3][4] An improperly packed or excessive amount of sample can lead to an artificially broad melting range.[4]
- **Apparatus Setup:** Insert the loaded capillary tube into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp or DigiMelt).[3]
- **Rapid Preliminary Measurement:** Heat the sample rapidly (e.g., 10-20°C/min) to determine an approximate melting range. This saves time and establishes the temperature region of interest.[3] Allow the apparatus to cool at least 15-20°C below this approximate range before proceeding.
- **Accurate Measurement:** Prepare a new sample. Set the starting temperature to ~15°C below the approximate melting point and use a slow heating ramp rate of 1-2°C per minute.[3][4] A slow rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

- **Data Recording:** Record two temperatures:  $T_1$ , the temperature at which the first drop of liquid appears, and  $T_2$ , the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range  $T_1 - T_2$ .
- **Validation:** Conduct at least two separate, careful measurements. Consistent values validate the result.



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Caption: Workflow for accurate melting point determination.

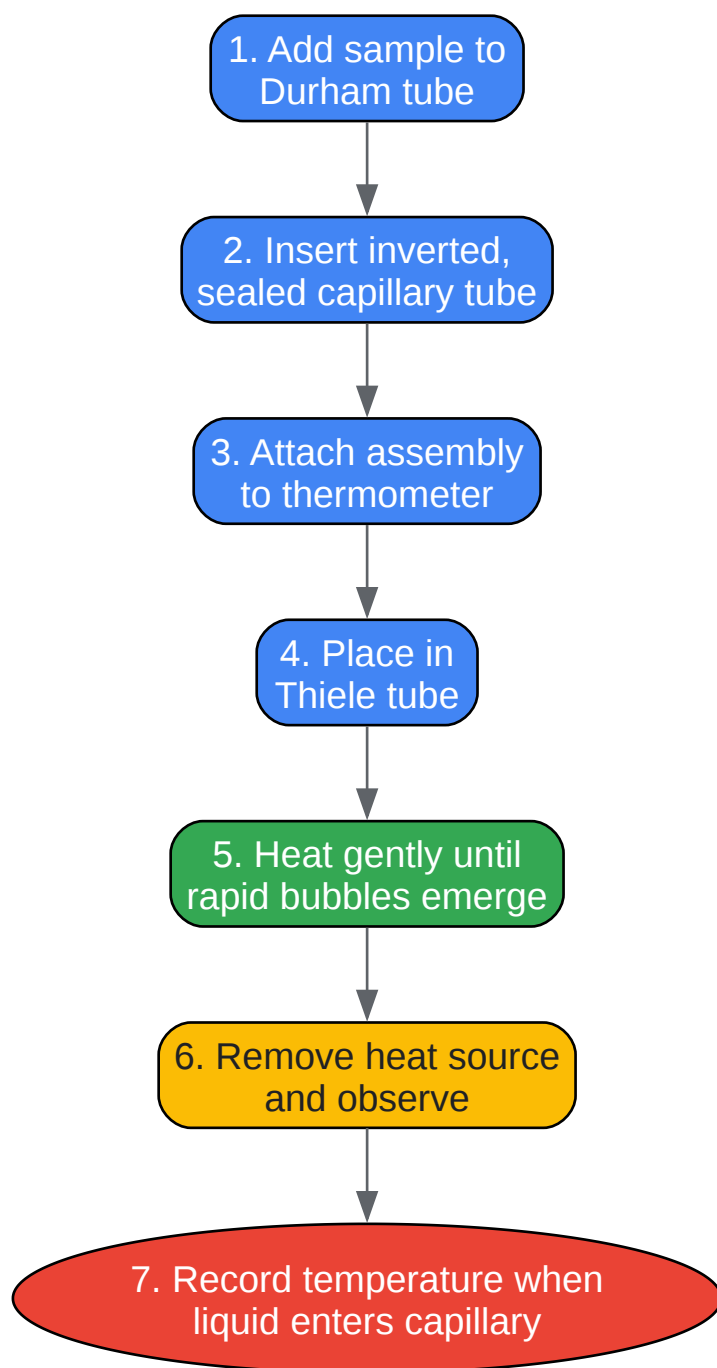
## Boiling Point Determination (Micro-Scale Method)

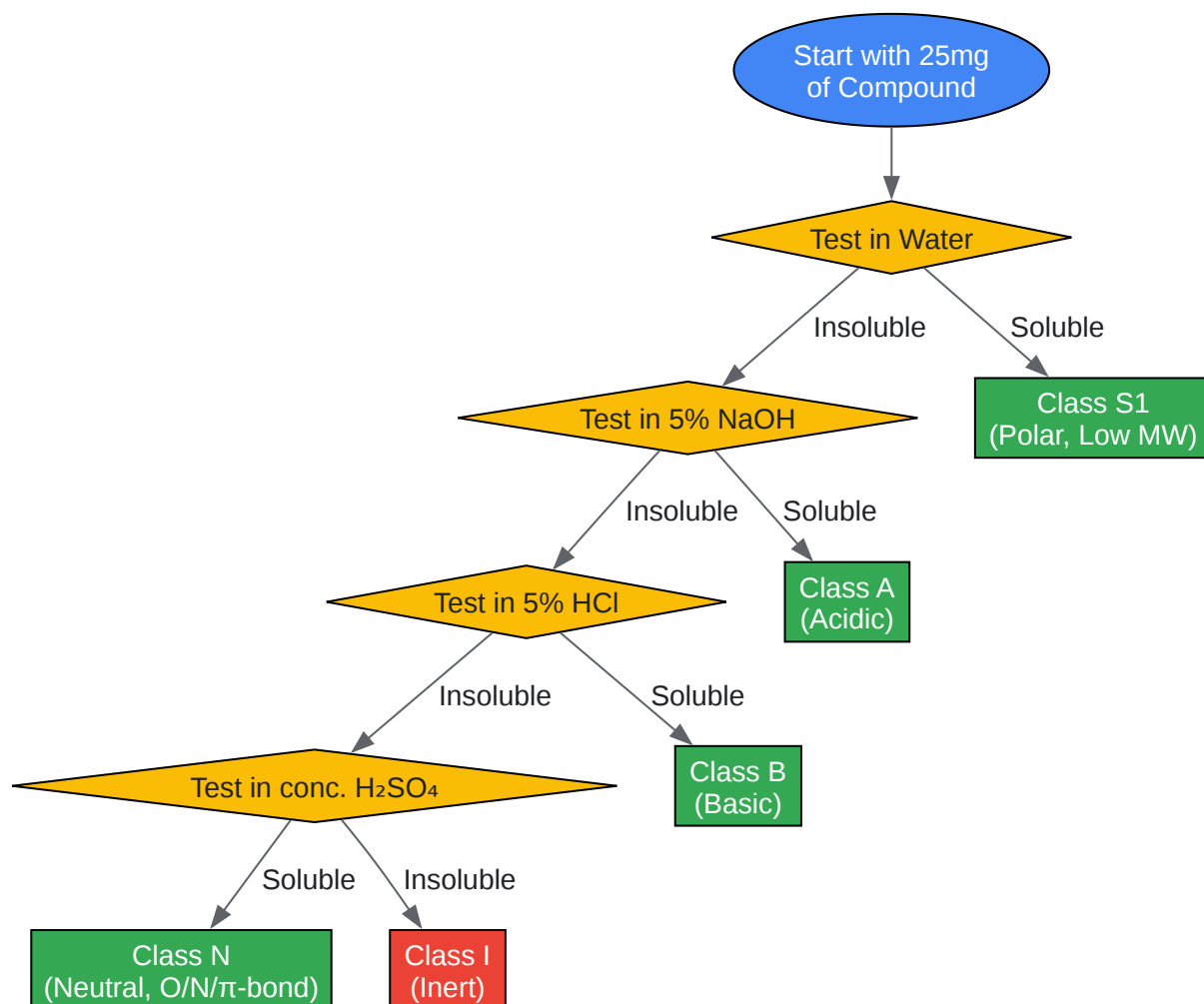
Given the high predicted boiling point of 380.5°C, standard distillation is impractical and unsafe for a research setting. The Thiele tube method is a micro-scale technique ideal for determining the boiling point of small quantities of high-boiling liquids or solids (after melting). The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.<sup>[5][6]</sup>

Protocol:

- **Sample Preparation:** Place a few milliliters of the compound (if liquid, or melted if solid) into a small test tube (e.g., a Durham tube).<sup>[5]</sup>
- **Capillary Inversion:** Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube, sealed-end-up, into the liquid in the test tube.<sup>[7]</sup>
- **Apparatus Assembly:** Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

- Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the heat-transfer oil level is above the sample level but below the top of the test tube.
- Observation: Heat the side arm of the Thiele tube gently with a microburner or hot plate.<sup>[7]</sup> As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary. This indicates the liquid's vapor pressure has overcome the atmospheric pressure.
- Data Recording: Remove the heat source. The bubbling will slow down and stop as the liquid cools. The precise moment the last bubble ceases and the liquid is drawn back into the capillary tube is the point where the liquid's vapor pressure equals the atmospheric pressure.<sup>[7]</sup> The temperature at this exact moment is the boiling point.
- Validation: Record the ambient barometric pressure, as boiling point is pressure-dependent.<sup>[6]</sup> Repeat the measurement with a fresh sample to ensure consistency.





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Caption: Systematic workflow for solubility classification.

## Spectroscopic and Structural Characterization

While not classical physical properties like melting or boiling point, spectroscopic data are indispensable for confirming the identity, structure, and purity of a compound. For a novel or

synthesized compound like **N-(4-Phenyl-cyclohex-1-enyl)-formamide**, the following analyses are required for a complete characterization file.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide the definitive map of the carbon-hydrogen framework. Key expected signals would include aromatic protons, vinyl protons from the cyclohexene ring, aliphatic protons, the N-H proton, and the formyl proton.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for this molecule would include N-H stretching, C=O (amide I band) stretching, aromatic and vinyl C=C stretching, and C-H stretching.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental formula ( $\text{C}_{13}\text{H}_{15}\text{NO}$ ). [1]The fragmentation pattern can also provide further structural information.

The synthesis and characterization of related N-phenyl derivatives and cyclic imides often rely on these spectroscopic techniques to confirm their structures unambiguously. [8]

## Safety and Handling Precautions

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on its chemical structure.

- Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. [9]\* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the solid powder. [9]Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place. [10]\* General Advice: As with any new chemical, treat it as potentially hazardous. After handling, wash hands thoroughly. [9]

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